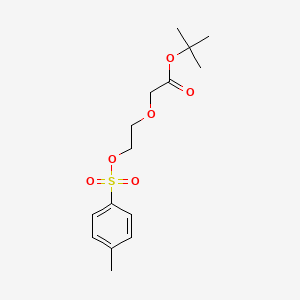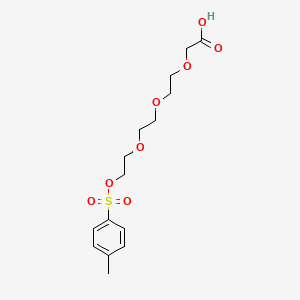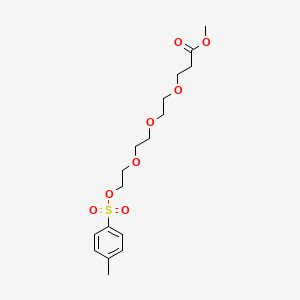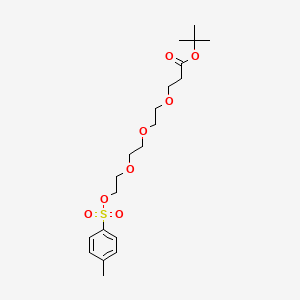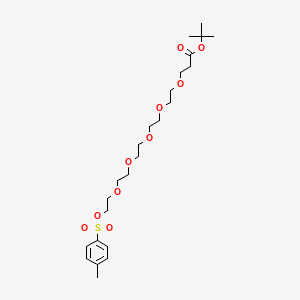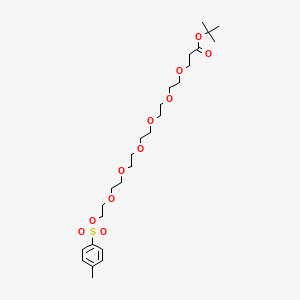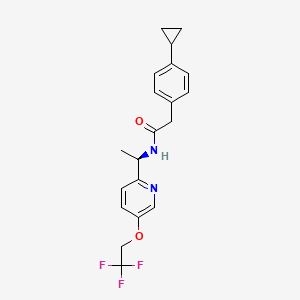
TTA-A2
Descripción general
Descripción
TTA-A2 is a selective T-type calcium channel antagonist as a potent anticonvulsant that the Cav3.1 isoform plays a prominent role in mediating.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Se ha descubierto que TTA-A2 exhibe propiedades anticancerígenas en esferoides 3D de A549, una línea celular de adenocarcinoma de pulmón {svg_1}. Fue capaz de inhibir el crecimiento, la viabilidad y la metástasis de las células cancerosas y los esferoides {svg_2}. Esto sugiere que this compound podría ser un fármaco anticancerígeno y adyuvante potencial para reducir la viabilidad y la metástasis de las células cancerosas {svg_3}.
Antagonista del Canal de Calcio de Tipo T
This compound es un antagonista del canal de calcio de tipo T {svg_4}. Los canales de calcio de tipo T desempeñan un papel en diversas respuestas fisiológicas, incluida la descarga neuronal en ráfagas, la secreción hormonal y el crecimiento celular {svg_5}. Por lo tanto, this compound podría utilizarse para comprender mejor el papel biológico y el potencial terapéutico de estos canales {svg_6}.
Inhibición de los Canales CaV de Tipo T en Respuesta a la Hipoxia
Se ha demostrado que this compound inhibe los canales CaV de tipo T en respuesta a la hipoxia {svg_7}. Esto sugiere que podría utilizarse en la investigación relacionada con la hipoxia y sus efectos en el cuerpo {svg_8}.
Interacción con Otros Fármacos Anticancerígenos
Se ha descubierto que this compound interactúa de manera antagonista con el paclitaxel, un agente anticancerígeno que se une a los túbulos {svg_9}. Esta interacción podría utilizarse para superar la resistencia en las células cancerosas hacia los fármacos anticancerígenos mediante la reducción de la entrada de calcio {svg_10}.
Mecanismo De Acción
Target of Action
TTA-A2, also known as ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide, is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels . It is equally potent against the Cav3.1 (a1G) and Cav3.2 (a1H) channels . These channels play a crucial role in the regulation of cellular excitability, hormone secretion, and neurotransmitter release .
Análisis Bioquímico
Biochemical Properties
TTA-A2 blocks T-type channels (Cav3.1, Cav3.2, Cav3.3) voltage dependently and with high potency (IC50 ∼100 nM) . It shows a ∼300-fold selectivity for Cav3 channels over high-voltage activated calcium channels .
Cellular Effects
In vitro characterization of this compound has shown inhibitory effects on native T-type currents in brain slice recordings from the dorsal lateral geniculate nucleus and the subthalamic nucleus . Furthermore, this compound has been observed to suppress active wake and promote slow-wave sleep in wild-type mice .
Molecular Mechanism
This compound preferentially interacts with and stabilizes inactivated channels . It places its cyclopropylphenyl-containing ends in the central cavity to directly obstruct ion flow, meanwhile extending its polar tails into the IV-I fenestration .
Temporal Effects in Laboratory Settings
It has been demonstrated that this compound has a potent effect on T-type channels, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to suppress active wake and promote slow-wave sleep in wild-type mice .
Metabolic Pathways
Given its role as a T-type calcium channel antagonist, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role as a T-type calcium channel antagonist, it likely interacts with transporters or binding proteins involved in calcium signaling pathways .
Subcellular Localization
Given its role as a T-type calcium channel antagonist, it is likely localized to regions of the cell where T-type calcium channels are present .
Propiedades
IUPAC Name |
2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYDMBNDOVPFJL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




